(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
CAS No.: 200816-06-4
Cat. No.: VC21307298
Molecular Formula: C5H7N3O2S
Molecular Weight: 173.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200816-06-4 |
|---|---|
| Molecular Formula | C5H7N3O2S |
| Molecular Weight | 173.2 g/mol |
| IUPAC Name | 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C5H7N3O2S/c1-8-3-6-7-5(8)11-2-4(9)10/h3H,2H2,1H3,(H,9,10) |
| Standard InChI Key | DYBWSXCOOHHRFY-UHFFFAOYSA-N |
| SMILES | CN1C=NN=C1SCC(=O)O |
| Canonical SMILES | CN1C=NN=C1SCC(=O)O |
Introduction
Chemical Properties
Molecular Structure and Physical Properties
(4-Methyl-4H- triazol-3-ylsulfanyl)-acetic acid features a 1,2,4-triazole heterocyclic ring with a methyl substituent at the N-4 position and a sulfanyl-acetic acid moiety at the C-3 position. Based on structurally similar compounds, its predicted molecular formula would be C5H7N3O2S with an estimated molecular weight around 173 g/mol. The compound can be expected to appear as a crystalline solid at room temperature, with moderate solubility in polar organic solvents and limited solubility in water, characteristics typical of triazole derivatives with carboxylic acid functionalities.
For comparison, the related compound (4-Amino-5-methyl-4H- triazol-3-ylsulfanyl)-acetic acid has a molecular formula of C5H8N4O2S and a molecular weight of 188.21 g/mol . Similarly, 2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has a molecular weight of 249.29 g/mol . The structural differences between these compounds and the target molecule primarily involve the presence or absence of amino groups and aromatic substituents.
Spectral Characteristics and Tautomerism
1,2,4-Triazole derivatives commonly exhibit tautomerism, which can significantly affect their physical properties and biological activities. For (4-Methyl-4H- triazol-3-ylsulfanyl)-acetic acid, tautomeric forms may involve the migration of protons within the triazole ring system. This phenomenon has been observed in similar compounds such as 4,5-diphenyl-4H-1,2,4-triazole-3-thione, which can exist in two tautomeric forms .
Spectroscopic analysis of related triazole compounds typically shows characteristic infrared absorption bands for the carbonyl group of the carboxylic acid moiety (around 1700 cm⁻¹), as well as C=N stretching in the triazole ring (approximately 1600-1650 cm⁻¹). In NMR spectroscopy, the methyl group attached to the N-4 position would typically show a singlet signal around δ 3.0-3.5 ppm in ¹H NMR, while the methylene group of the acetic acid moiety would appear as a singlet around δ 3.5-4.0 ppm.
Synthesis Methods
Cyclization of Thiosemicarbazide Derivatives
The synthesis of (4-Methyl-4H- triazol-3-ylsulfanyl)-acetic acid likely follows similar routes to those established for structurally related compounds. One of the most common methods involves the cyclization of thiosemicarbazide derivatives under specific pH conditions. As observed with similar compounds, the pH of the reaction medium significantly influences the cyclization pathway, with alkaline conditions typically favoring the formation of 1,2,4-triazole systems .
| Stage | Reaction | Conditions | Expected Yield |
|---|---|---|---|
| 1 | Formation of 4-methyl-thiosemicarbazide | Reaction of methylhydrazine with isothiocyanate | 75-85% |
| 2 | Cyclization to triazole-3-thione | 2% NaOH, reflux | 65-80% |
| 3 | S-alkylation | Ethyl bromoacetate, base (e.g., sodium ethoxide) | 70-85% |
| 4 | Hydrolysis of ester | Aqueous NaOH followed by acidification | 80-90% |
The direction of the S-alkylation reaction to form thio derivatives has been confirmed through X-ray crystallography for similar compounds, with the mechanism identified as nucleophilic substitution on the sulfur atom .
Biological Activities
Antimicrobial Properties
Compounds containing the 1,2,4-triazole scaffold frequently demonstrate significant antimicrobial activities. Based on studies of similar derivatives, (4-Methyl-4H- triazol-3-ylsulfanyl)-acetic acid may possess antimicrobial potential, particularly against Gram-positive bacteria. Related 1,2,4-triazole-3-thione derivatives have shown activity against Bacillus subtilis (MIC = 15.63-250 μg/mL), Staphylococcus aureus (MIC = 31.25-250 μg/mL), and Micrococcus luteus (MIC = 125-250 μg/mL) .
The mechanism of antimicrobial action likely involves interaction of the triazole ring and the sulfanyl-acetic acid moiety with bacterial cell components, potentially disrupting cell wall synthesis or interfering with essential metabolic processes. The presence of the carboxylic acid group may enhance penetration through bacterial membranes, contributing to the compound's antimicrobial efficacy.
Structure-Activity Relationships
Importance of the Triazole Ring
The 1,2,4-triazole ring system is crucial for the biological activity of (4-Methyl-4H- triazol-3-ylsulfanyl)-acetic acid and related compounds. This heterocyclic core provides a rigid scaffold that positions substituents in specific spatial arrangements, facilitating optimal interactions with biological targets. The nitrogen atoms in the triazole ring can participate in hydrogen bonding with receptor sites, contributing to binding affinity and specificity.
Studies on similar compounds suggest that substitution patterns on the triazole ring significantly influence biological activity. The methyl group at the N-4 position in the target compound likely affects lipophilicity and steric properties, potentially enhancing membrane permeability and target binding. Comparison with amino-substituted analogs, such as (4-Amino-5-methyl-4H- triazol-3-ylsulfanyl)-acetic acid, could provide valuable insights into the impact of different substituents on activity profiles .
Role of the Sulfanyl-Acetic Acid Moiety
The sulfanyl-acetic acid side chain at the C-3 position of the triazole ring plays a crucial role in determining the biological properties of the compound. The sulfur atom provides flexibility to the side chain, allowing it to adopt optimal conformations for interaction with biological targets. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with complementary groups in receptor sites.
Modification of the acetic acid moiety to form derivatives such as esters, amides, or hydrazides can significantly alter the biological activity profile. For example, conversion to acetamide derivatives, as seen in 2-(4-amino-5-methyl-4H- triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides, has led to compounds with enhanced anticancer selectivity . Such structure-activity relationships provide valuable guidance for rational design of new triazole derivatives with improved therapeutic properties.
Analytical Methods
Identification and Characterization
Analytical methods for the identification and characterization of (4-Methyl-4H- triazol-3-ylsulfanyl)-acetic acid would typically include spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods enable confirmation of the compound's structure, purity assessment, and detection in various matrices.
NMR spectroscopy provides valuable information about the structural arrangement of atoms in the molecule. For (4-Methyl-4H- triazol-3-ylsulfanyl)-acetic acid, key NMR signals would include those corresponding to the methyl group at N-4, the methylene group of the acetic acid moiety, and any protons on the triazole ring. The following table summarizes the expected ¹H NMR signals based on similar compounds:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (N-4) | 3.0-3.5 | Singlet | 3H |
| -CH₂- (acetic acid) | 3.5-4.0 | Singlet | 2H |
| -COOH | 10.0-13.0 | Broad singlet | 1H |
| Triazole ring (if any) | 7.0-8.5 | Singlet | Variable |
Applications and Future Prospects
Research Gaps and Future Directions
Despite the promising potential of (4-Methyl-4H- triazol-3-ylsulfanyl)-acetic acid, several research gaps need to be addressed. Comprehensive studies on the exact mechanism of action, toxicity profile, and pharmacokinetic properties are essential for advancing the compound toward potential clinical applications. Investigation of structure-activity relationships through systematic modification of the basic structure could lead to derivatives with enhanced biological activities or improved physicochemical properties.
Future research directions might include:
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Detailed investigation of the compound's interaction with specific biological targets
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of combination therapies with established drugs
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Design and synthesis of novel derivatives with improved efficacy and safety profiles
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Evaluation of potential applications beyond antimicrobial and anticancer activities
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